4-[(anilinocarbonyl)amino]-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anilinocarbonyl group and a hydroxybenzenecarboximidamide moiety. Its molecular formula is C8H10N4O2, and it has a molecular weight of 194.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide typically involves the reaction of aniline with a suitable carboxylic acid derivative under controlled conditions. One common method is the reaction of aniline with 4-nitrobenzoic acid, followed by reduction of the nitro group to an amino group and subsequent acylation to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(aminocarbonyl)amino]-N’-hydroxybenzenecarboximidamide: Similar in structure but with different functional groups.
4-[(anilinocarbonyl)amino]benzenesulfonamide: Contains a sulfonamide group instead of a carboximidamide group.
Uniqueness
4-[(anilinocarbonyl)amino]-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-13(18-20)10-6-8-12(9-7-10)17-14(19)16-11-4-2-1-3-5-11/h1-9,20H,(H2,15,18)(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSOZFLXPSJONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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